molecular formula C25H33NO3 B2955106 Fmoc-Adc(10)-ol CAS No. 1396986-80-3

Fmoc-Adc(10)-ol

Cat. No. B2955106
CAS RN: 1396986-80-3
M. Wt: 395.543
InChI Key: ZSHSADYFCFERJE-UHFFFAOYSA-N
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Description

“Fmoc-Adc(10)-ol” is a compound used in the field of chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) . It is also known by its chemical name, N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid .


Chemical Reactions Analysis

“Fmoc-Adc(10)-ol” is used as a linker in the synthesis of antibody-drug conjugates (ADCs) . It plays a crucial role in connecting the antibody to the drug molecule in ADCs. Unfortunately, specific details about the chemical reactions involving “Fmoc-Adc(10)-ol” are not available from the search results.


Physical And Chemical Properties Analysis

The molecular weight of “Fmoc-Adc(10)-ol” is 409.52 g/mole . Unfortunately, other physical and chemical properties of “Fmoc-Adc(10)-ol” are not available from the search results.

Scientific Research Applications

Fmoc Chemistry in Peptide Synthesis

The Fmoc group is extensively utilized in peptide synthesis for its protection of amino acids. This method offers significant advantages for synthesizing biologically active peptides and small proteins. Fmoc chemistry facilitates the orthogonal solid-phase synthesis of peptides, allowing for a broad range of conditions and applications in bioorganic chemistry (Fields & Noble, 2009).

Applications in Functional Material Development

Fmoc-modified amino acids and short peptides have shown great potential for the fabrication of functional materials due to their self-assembly properties. These materials have applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties, highlighting the versatility of Fmoc chemistry in creating bio-inspired materials (Tao et al., 2016).

Enhanced Antibacterial Composite Materials

Recent advancements have explored the antibacterial capabilities of Fmoc-decorated nanoassemblies. These materials show promise in inhibiting bacterial growth without being cytotoxic to mammalian cells. The integration of such nanoassemblies into resin-based composites without compromising their mechanical and optical properties opens new avenues for developing biomedical applications (Schnaider et al., 2019).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(10-hydroxydecyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO3/c27-18-12-6-4-2-1-3-5-11-17-26-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24,27H,1-6,11-12,17-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHSADYFCFERJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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